molecular formula C16H17BrN4O6S B14994050 3-[(acetyloxy)methyl]-7-{[2-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(acetyloxy)methyl]-7-{[2-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B14994050
M. Wt: 473.3 g/mol
InChI Key: RCTXJSDDXBBPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(ACETYLOXY)METHYL]-7-[2-(4-BROMO-1H-PYRAZOL-1-YL)PROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyrazole ring, a bromine atom, and a bicyclic system

Preparation Methods

The synthesis of 3-[(ACETYLOXY)METHYL]-7-[2-(4-BROMO-1H-PYRAZOL-1-YL)PROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves multiple steps. The starting materials typically include 4-bromo-1H-pyrazole and other reagents that facilitate the formation of the bicyclic system and the incorporation of the acetoxy and carboxylic acid groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the pyrazole ring and the acetoxy group makes it susceptible to oxidation reactions, which can lead to the formation of different oxidized products.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(ACETYLOXY)METHYL]-7-[2-(4-BROMO-1H-PYRAZOL-1-YL)PROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The pyrazole ring and the bromine atom play crucial roles in binding to these targets, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and bicyclic systems with different substituents. Compared to these compounds, 3-[(ACETYLOXY)METHYL]-7-[2-(4-BROMO-1H-PYRAZOL-1-YL)PROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is unique due to its specific combination of functional groups and its potential applications in various fields. Some similar compounds include:

  • 4-bromo-1H-pyrazole
  • Other pyrazole derivatives with different substituents

This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C16H17BrN4O6S

Molecular Weight

473.3 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[2-(4-bromopyrazol-1-yl)propanoylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17BrN4O6S/c1-7(20-4-10(17)3-18-20)13(23)19-11-14(24)21-12(16(25)26)9(5-27-8(2)22)6-28-15(11)21/h3-4,7,11,15H,5-6H2,1-2H3,(H,19,23)(H,25,26)

InChI Key

RCTXJSDDXBBPBK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O)N3C=C(C=N3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.